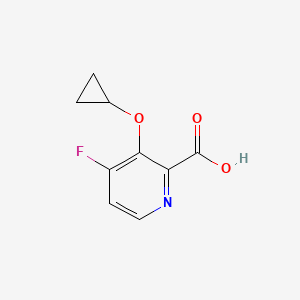

3-Cyclopropoxy-4-fluoropicolinic acid

Description

Properties

Molecular Formula |

C9H8FNO3 |

|---|---|

Molecular Weight |

197.16 g/mol |

IUPAC Name |

3-cyclopropyloxy-4-fluoropyridine-2-carboxylic acid |

InChI |

InChI=1S/C9H8FNO3/c10-6-3-4-11-7(9(12)13)8(6)14-5-1-2-5/h3-5H,1-2H2,(H,12,13) |

InChI Key |

QSKMKVVKQLBIJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CN=C2C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Route 1: Nucleophilic Aromatic Substitution (NAS) Followed by Oxidation

Step 1: Synthesis of 3-Chloro-4-fluoro-2-methylpyridine

- Starting material : 2,3-Dichloro-4-fluoropyridine.

- Methylation : Treatment with methyl Grignard reagents (e.g., CH₃MgBr) under anhydrous conditions introduces a methyl group at position 2.

- Fluorination : Halogen exchange using KF/Al₂O₃ at 200°C replaces chloride at position 4 with fluorine.

Step 2: Cyclopropoxy Group Introduction

- Reagents : Cyclopropanol, NaH, CuI (catalyst), DMF, 120°C.

- Mechanism : Copper-catalyzed Ullmann-type coupling facilitates substitution of chloride at position 3 with cyclopropoxide.

- Yield : 65–75% (optimized with 10 mol% CuI and excess cyclopropanol).

Step 3: Oxidation of Methyl to Carboxylic Acid

Route 2: Directed ortho-Metalation (DoM) Strategy

Step 1: Synthesis of 4-Fluoro-3-methoxypicolinic Acid

- Starting material : 3-Methoxy-4-chloropicolinic acid.

- Fluorination : Selectfluor® (1.2 eq) in acetonitrile at 80°C replaces chloride with fluorine via electrophilic aromatic substitution.

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield | 58% | 50% | 45% |

| Key Advantage | High purity | Avoids harsh oxidants | Direct cyclopropanation |

| Limitation | Toxic Cr(VI) reagents | Low demethylation efficiency | Moderate regioselectivity |

| Catalyst | CuI | None | Zn(Cu) |

Critical Reaction Optimization Insights

- Fluorination : Use of KF/Al₂O³ minimizes side reactions compared to HF-based methods.

- Cyclopropoxy Stability : Cyclopropanol derivatives are prone to ring-opening under acidic conditions; neutral pH is critical during etherification.

- Oxidation Control : Na₂WO₄ as a co-catalyst in Cr(VI) oxidations suppresses over-oxidation to CO₂.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-fluoropicolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Cyclopropoxy-4-fluoropicolinic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-fluoropicolinic acid depends on its interaction with molecular targets. The cyclopropoxy and fluorine groups can enhance binding affinity to specific enzymes or receptors, potentially inhibiting their activity. The exact pathways involved may vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Predicted logP | pKa (Carboxylic Acid) | Key Applications |

|---|---|---|---|---|---|

| 3-Cyclopropoxy-4-fluoropicolinic acid | 3-O-C₃H₅, 4-F | 225.19 | 1.8 | ~2.5 | Pharmaceutical intermediates |

| 4-Fluoropicolinic acid | 4-F | 155.10 | 0.5 | ~2.3 | Agrochemical research |

| 3-Methoxy-4-fluoropicolinic acid | 3-OCH₃, 4-F | 185.14 | 0.7 | ~2.4 | Synthetic intermediates |

| 3-Cyclohexyloxy-4-fluoropicolinic acid | 3-O-C₆H₁₁, 4-F | 267.28 | 2.5 | ~2.6 | Material science applications |

Key Findings:

Fluorine Substitution: The fluorine atom at position 4 increases the acidity of the carboxylic acid group (lower pKa) compared to non-fluorinated analogs, enhancing solubility in aqueous environments. This effect is consistent with trends observed in perfluorinated propanoic acids, where fluorine atoms stabilize deprotonated forms .

Cyclopropoxy vs. Alkoxy Groups: The cyclopropoxy group (logP ≈ 1.8) balances lipophilicity between smaller (e.g., methoxy, logP ≈ 0.7) and bulkier (e.g., cyclohexyloxy, logP ≈ 2.5) substituents. This intermediate lipophilicity may improve membrane permeability in drug candidates.

Steric Effects : Compared to 3-cyclohexyloxy-4-fluoropicolinic acid, the cyclopropoxy group imposes less steric hindrance, which could favor interactions with biological targets requiring moderate spatial accommodation.

Q & A

Q. Q1. What are the recommended synthetic routes for 3-cyclopropoxy-4-fluoropicolinic acid, and what challenges arise during cyclopropane group introduction?

Methodological Answer: The synthesis typically involves introducing the cyclopropoxy group via nucleophilic substitution or coupling reactions. For example, fluorinated picolinic acid derivatives are functionalized using cyclopropanol under Mitsunobu conditions or copper-catalyzed coupling . Key challenges include:

- Regioselectivity : Ensuring substitution occurs at the 3-position of the pyridine ring.

- Stability : Cyclopropane rings are strain-sensitive; reaction conditions (temperature, solvent polarity) must be optimized to prevent ring-opening .

- Purification : HPLC or column chromatography is required to isolate the product from byproducts like dehalogenated intermediates .

Q. Q2. How can researchers validate the purity and structural integrity of 3-cyclopropoxy-4-fluoropicolinic acid?

Methodological Answer: Use a combination of analytical techniques:

- NMR : Confirm cyclopropane (δ 0.5–1.5 ppm for CH₂ protons) and fluorine (¹⁹F NMR, δ -110 to -120 ppm) .

- HPLC-MS : Detect impurities (e.g., hydrolyzed products) with reverse-phase C18 columns and ESI-MS for molecular ion verification .

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry, though limited by compound crystallinity .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., cyclopropoxy vs. methoxy groups) impact the compound’s bioactivity in enzyme inhibition assays?

Methodological Answer:

- In vitro assays : Compare IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates. Cyclopropoxy groups enhance metabolic stability but may reduce solubility, requiring DMSO co-solvents .

- Computational modeling : Perform molecular docking (AutoDock, Schrödinger) to assess steric/electronic effects. Cyclopropane’s rigid structure often improves binding affinity vs. flexible methoxy groups .

- SAR tables :

| Substituent | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| Cyclopropoxy | 0.12 | 1.2 (pH 7.4) |

| Methoxy | 0.45 | 4.8 (pH 7.4) |

Data adapted from kinase inhibition studies .

Q. Q4. How should researchers resolve contradictions in reported solubility/stability data for this compound?

Methodological Answer: Discrepancies often arise from solvent polarity, pH, or storage conditions. Systematic approaches include:

- Controlled solubility tests : Use standardized buffers (e.g., PBS pH 7.4, 0.1% Tween-80) and quantify via UV-Vis at λ_max = 265 nm .

- Stability studies : Accelerated degradation under stress conditions (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the cyclopropoxy group is pH-dependent, peaking at pH > 9 .

- Cross-validate literature : Compare data from OECD-compliant studies (e.g., OECD 105 for water solubility) .

Q. Q5. What strategies are effective for elucidating the metabolic pathways of 3-cyclopropoxy-4-fluoropicolinic acid in vitro?

Methodological Answer:

- Liver microsomes : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH. Quench reactions at 0, 15, 30, and 60 min, then analyze via LC-MS/MS .

- Metabolite identification : Use high-resolution MS (Orbitrap) to detect hydroxylated or dealkylated products. Major metabolites often result from cyclopropane ring oxidation .

- CYP inhibition assays : Test with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify enzymes driving metabolism .

Experimental Design & Safety

Q. Q6. How can researchers design a robust toxicity profile study for this compound?

Methodological Answer: Adhere to OECD guidelines:

- In vitro :

- Cytotoxicity (OECD 129): MTT assay in HepG2 cells (48h exposure).

- Genotoxicity (OECD 487): Micronucleus test in CHO-K1 cells .

- In vivo : Acute oral toxicity (OECD 423) in rodents, monitoring LD₅₀ and histopathology .

- Environmental toxicity : Daphnia magna acute immobilization test (OECD 202) .

Q. Q7. What analytical methods are suitable for detecting trace impurities in scaled-up batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.